molecular formula C6H15ClN4O2 B12423786 L-Arginine-15N4,d7 (hydrochloride)

L-Arginine-15N4,d7 (hydrochloride)

Cat. No.: B12423786
M. Wt: 221.68 g/mol
InChI Key: KWTQSFXGGICVPE-CJTKNBRPSA-N
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Description

L-Arginine-15N4,d7 (hydrochloride) is a stable isotope-labeled compound of L-Arginine hydrochloride. It is labeled with both deuterium (d7) and nitrogen-15 (15N4), making it a valuable tool in various scientific research applications. L-Arginine hydrochloride is known for being a nitrogen donor in the synthesis of nitric oxide, a potent vasodilator .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine-15N4,d7 (hydrochloride) involves the incorporation of stable isotopes into the L-Arginine molecule. This process typically includes the use of isotope-labeled precursors and specific reaction conditions to ensure the incorporation of deuterium and nitrogen-15 into the desired positions on the molecule. The exact synthetic routes and reaction conditions can vary, but they generally involve:

Industrial Production Methods

Industrial production of L-Arginine-15N4,d7 (hydrochloride) follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

L-Arginine-15N4,d7 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitric oxide, nitrogen oxides, and various substituted derivatives of L-Arginine .

Scientific Research Applications

Scientific Research Applications

L-Arginine-15N4,d7 (hydrochloride) is used in various scientific research applications, including:

  • Pharmacokinetics: It helps understand drug metabolism and distribution because of its stable isotope labeling.
  • Metabolic Studies: It allows detailed tracking of metabolic pathways involving L-Arginine, which is helpful in studies related to cardiovascular health and metabolic disorders.
  • Nitric Oxide Synthesis: L-Arginine hydrochloride ((S)-(+)-Arginine hydrochloride) is a nitrogen donor that is used in synthesizing nitric oxide, a potent vasodilator. It is particularly relevant in medical contexts, such as during sickle cell crises, where nitric oxide levels may be deficient .
  • Tracing Metabolic Pathways: Stable isotope labeling enables detailed tracking of metabolic pathways involving L-Arginine, which is useful in studies related to metabolic disorders and cardiovascular health. The dual labeling with deuterium and nitrogen isotopes enhances its effectiveness as a tracer in complex biological systems, allowing for more precise quantification and tracking compared to compounds labeled with only one type of isotope.
  • Simultaneous Bioanalysis: It is utilized in LC-MS/MS methods for the simultaneous determination of endogenous ARG (L-Arginine), labeled ARG (15N4-ARG), CIT (L-citrulline), ADMA (asymmetric dimethylarginine), and SDMA (symmetric dimethylarginine) in biological samples .

Case Studies

  • In Vitro Cell Study: A study utilized 15N4-ARG to observe the generation of 15N3-CIT and 15N3-ARG in cell lysate by exposing human endothelial cells to different concentrations of 15N4-ARG. This application of isotopes provides insight into how cells handle endogenous versus exogenous ARG .
  • Pharmacokinetic and Metabolic Profiles: Deuteration affects the pharmacokinetic and metabolic profiles of drugs .

Mechanism of Action

L-Arginine-15N4,d7 (hydrochloride) exerts its effects primarily through its role as a nitrogen donor in the synthesis of nitric oxide. The molecular targets and pathways involved include:

Comparison with Similar Compounds

L-Arginine-15N4,d7 (hydrochloride) can be compared with other isotope-labeled compounds such as:

    L-Arginine-13C6,d14 (hydrochloride): Labeled with carbon-13 and deuterium.

    L-Arginine-15N4 (hydrochloride): Labeled only with nitrogen-15.

    L-Arginine-13C6,15N4 (hydrochloride): Labeled with both carbon-13 and nitrogen-15

The uniqueness of L-Arginine-15N4,d7 (hydrochloride) lies in its dual labeling with deuterium and nitrogen-15, which provides enhanced sensitivity and specificity in various analytical techniques .

Properties

Molecular Formula

C6H15ClN4O2

Molecular Weight

221.68 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]-2,3,3,4,4,5,5-heptadeuteriopentanoic acid;hydrochloride

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1D2,2D2,3D2,4D,7+1,8+1,9+1,10+1;

InChI Key

KWTQSFXGGICVPE-CJTKNBRPSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])[15N]=C([15NH2])[15NH2])[15NH2].Cl

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl

Origin of Product

United States

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